5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide
Overview
Description
5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom. This is followed by nitration to add the nitro group. The resulting intermediate is then subjected to a coupling reaction with 2-fluoroaniline to form the desired amide product. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Carbonate: Common base used in substitution reactions.
Hydrogen Gas: Used in reduction reactions.
Major Products Formed
Aminated Derivatives: Formed by the reduction of the nitro group.
Substituted Aromatics: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the aromatic ring system can facilitate interactions with various molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-fluoro-2-nitrobenzene: Similar in structure but lacks the naphthalene ring.
2-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of a carboxamide group.
Uniqueness
5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide is unique due to the combination of the naphthalene ring system with the bromine, fluorine, and nitro substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-fluoro-5-nitrophenyl)naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-16-9-10(21(23)24)7-8-15(16)19/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJOPXVGICNARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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